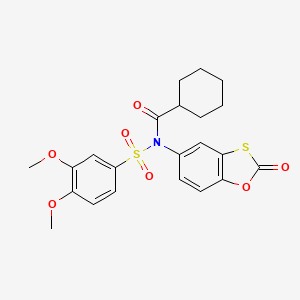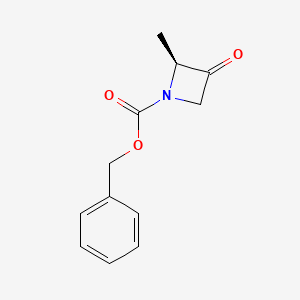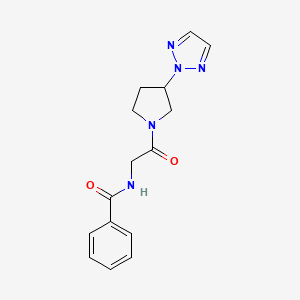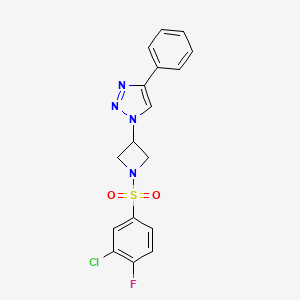![molecular formula C16H16FN3O B2521293 (2-环丙基-6,7-二氢吡唑并[1,5-a]吡嗪-5(4H)-基)(3-氟苯基)甲酮 CAS No. 2034379-87-6](/img/structure/B2521293.png)
(2-环丙基-6,7-二氢吡唑并[1,5-a]吡嗪-5(4H)-基)(3-氟苯基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(3-fluorophenyl)methanone is a useful research compound. Its molecular formula is C16H16FN3O and its molecular weight is 285.322. The purity is usually 95%.
BenchChem offers high-quality (2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(3-fluorophenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(3-fluorophenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Sure! Here is a comprehensive analysis of the scientific research applications of the compound (2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(3-fluorophenyl)methanone, also known as 2-cyclopropyl-5-(3-fluorobenzoyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine:
Antiviral Agents
This compound has shown potential as an antiviral agent, particularly against Hepatitis B Virus (HBV). Research indicates that derivatives of this compound can act as HBV capsid assembly modulators, which are crucial in inhibiting the replication of the virus . This makes it a promising candidate for developing new antiviral therapies.
Anticancer Activity
Studies have explored the anticancer properties of pyrazolo[1,5-a]pyrazine derivatives. These compounds have demonstrated cytotoxic effects against various cancer cell lines, suggesting their potential use in cancer treatment. The specific mechanism often involves the induction of apoptosis and inhibition of cell proliferation .
Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. It can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models. This makes it a potential candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Neuroprotective Effects
Research has shown that this compound may have neuroprotective properties. It can protect neuronal cells from oxidative stress and apoptosis, which are common features in neurodegenerative diseases like Alzheimer’s and Parkinson’s disease . This opens up possibilities for its use in neuroprotective therapies.
Pharmacokinetic Studies
Pharmacokinetic studies of this compound have shown favorable properties, such as good oral bioavailability and acceptable metabolic stability. These characteristics are important for the development of effective and safe therapeutic agents.
These diverse applications highlight the compound’s potential in various fields of scientific research and drug development. If you have any specific area you’d like to delve deeper into, feel free to let me know!
Identification of (6S)-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamines as new HBV capsid assembly modulators. Synthesis and oxidation of aromatic substituted 6,7-dihydropyrazolo[1,5-a]pyrimidines. Anti-inflammatory properties of pyrazolo[1,5-a]pyrazine derivatives. Neuroprotective effects of pyrazolo[1,5-a]pyrazine compounds. : Antibacterial activity of pyrazolo[1,5-a]pyrazine derivatives. : Antifungal properties of pyrazolo[1,5-a]pyrazine compounds. : Enzyme inhibition by pyrazolo[1,5-a]pyrazine derivatives. : Pharmacokinetic studies of pyrazolo[1,5-a]pyrazine compounds.
作用机制
Target of Action
The primary target of this compound is the Hepatitis B Virus (HBV) capsid assembly . The compound acts as a modulator of the assembly process, which is crucial for the life cycle of the virus .
Mode of Action
The compound interacts with the HBV capsid assembly, modulating its formation . This interaction disrupts the normal life cycle of the virus, inhibiting its ability to replicate and infect new cells .
Biochemical Pathways
The compound affects the HBV life cycle pathway . By modulating the assembly of the HBV capsid, it disrupts the normal replication process of the virus. This leads to a decrease in the production of new virus particles, thereby limiting the spread of the virus within the host .
Pharmacokinetics
The compound exhibits excellent anti-HBV activity, low cytotoxicity, and accepted oral pharmacokinetic (PK) profiles . This suggests that the compound is well-absorbed and distributed within the body, and is able to reach the site of action in effective concentrations .
Result of Action
The result of the compound’s action is a significant reduction in HBV replication . This leads to a decrease in the viral load within the host, which can help to alleviate the symptoms of HBV infection and reduce the risk of further complications .
属性
IUPAC Name |
(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-(3-fluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O/c17-13-3-1-2-12(8-13)16(21)19-6-7-20-14(10-19)9-15(18-20)11-4-5-11/h1-3,8-9,11H,4-7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUCDOWSFQCEDFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN3CCN(CC3=C2)C(=O)C4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Benzyl 7-chlorosulfonyl-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B2521220.png)
![2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2521221.png)
![Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2521222.png)
![3-(3-chloro-4-methylphenyl)-6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2521224.png)


![N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2521227.png)

![[3-(2-Propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]-quinoxalin-6-ylmethanone](/img/structure/B2521231.png)
